(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is an organic compound belonging to the stilbene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form the stilbene backbone. The reaction involves the condensation of a phosphonate ester with an aldehyde in the presence of a base. For this compound, 3,4-dimethoxybenzaldehyde and 4-nitrobenzylphosphonate are commonly used starting materials .
The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium chloride.
Reduction: The nitro group can be reduced to an amino group using reducing agents like zinc and ammonium chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Zinc dust and ammonium chloride in aqueous ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitro-substituted benzoic acids.
Reduction: Formation of amino-substituted stilbenes.
Substitution: Formation of various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of organic electronic materials and fluorescent probes.
Mechanism of Action
The mechanism of action of (E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene involves its interaction with cellular targets, particularly enzymes and receptors involved in cell proliferation and apoptosis. The nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress and DNA damage in cancer cells . Additionally, the methoxy groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A naturally occurring stilbene with antioxidant and anticancer properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability and anticancer activity.
Combretastatin A-4: A stilbene derivative with potent antimitotic and anticancer properties.
Uniqueness
(E)-1,3-Dimethoxy-5-(4-nitrostyryl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15-9-13(10-16(11-15)21-2)4-3-12-5-7-14(8-6-12)17(18)19/h3-11H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKYIFYCPTXDCW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.